2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)15(12-18)16-2-1-11-21-16/h1-6,11,15H,7-10,12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBJTSTEGFSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CN)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Fluorophenyl)piperazine
1-(4-Fluorophenyl)piperazine is synthesized via the Ullmann coupling of 4-fluoroaniline with piperazine under catalytic copper(I) iodide conditions. The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours, yielding the piperazine derivative in 75–85% purity.
Preparation of 2-(2-Bromoethyl)furan
2-(2-Bromoethyl)furan is obtained by brominating 2-vinylfuran using hydrobromic acid (HBr) in acetic acid. The reaction is conducted at 0–5°C to minimize polymerization, achieving a 70% yield.
Coupling Reaction
The piperazine and bromoethylfuran are reacted in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base. The mixture is refluxed for 12 hours, followed by purification via silica gel chromatography (eluent: 10% methanol in dichloromethane). This method yields the target compound in 65–72% purity.
Reaction Conditions Summary
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ |
| Temperature | Reflux (66°C) |
| Reaction Time | 12 hours |
| Yield | 65–72% |
Reductive Amination of 2-(Furan-2-yl)acetaldehyde
Reductive amination offers an alternative route, combining 1-(4-fluorophenyl)piperazine with 2-(furan-2-yl)acetaldehyde in the presence of a reducing agent.
Synthesis of 2-(Furan-2-yl)acetaldehyde
2-(Furan-2-yl)acetaldehyde is prepared via oxidation of 2-(furan-2-yl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction achieves 80% conversion after 6 hours at room temperature.
Reductive Amination Protocol
The aldehyde is reacted with 1-(4-fluorophenyl)piperazine in methanol, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The mixture is stirred for 24 hours at room temperature, followed by neutralization with dilute HCl and extraction with ethyl acetate. The product is isolated in 58–64% yield.
Key Parameters
| Reducing Agent | NaBH₃CN |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 58–64% |
Microwave-Assisted Coupling
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity. This method is adapted from analogous quinazoline syntheses.
Reaction Setup
A mixture of 1-(4-fluorophenyl)piperazine (1.2 equiv) and 2-(furan-2-yl)ethylamine (1.0 equiv) in isopropanol is subjected to microwave irradiation at 120°C for 15 minutes. Trifluoroacetic acid (TFA) is added as a catalyst. The crude product is purified via column chromatography, yielding 68–73% of the target compound.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | TFA (0.5 equiv) |
| Solvent | Isopropanol |
| Microwave Power | 200 W |
| Temperature | 120°C |
| Yield | 68–73% |
Hydrolysis of N-Acetylated Derivatives
The acetamide derivative (N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)acetamide) serves as a precursor, which is hydrolyzed to yield the primary amine.
Synthesis of N-Acetylated Intermediate
The intermediate is synthesized by acetylating 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine with acetic anhydride in pyridine. The reaction proceeds at 0°C for 2 hours, yielding 85–90% of the acetamide.
Acidic Hydrolysis
The acetamide is refluxed in 6M hydrochloric acid (HCl) for 6 hours. After neutralization with NaOH, the product is extracted with dichloromethane and purified, achieving 88–92% yield.
Hydrolysis Parameters
| Acid Concentration | 6M HCl |
|---|---|
| Temperature | Reflux (110°C) |
| Reaction Time | 6 hours |
| Yield | 88–92% |
Comparative Analysis of Methods
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 65–72 | High | Moderate |
| Reductive Amination | 58–64 | Moderate | High |
| Microwave-Assisted | 68–73 | High | Low |
| Hydrolysis of Acetamide | 88–92 | High | Low |
Microwave-assisted coupling and hydrolysis of acetamides are preferred for industrial applications due to high yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The furan ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Fluorophenyl Positional Isomers
- 2-(4-(2-Fluorophenyl)piperazin-1-yl)ethanamine (10b): Synthesized with a 2-fluorophenyl group (73% yield), this analog demonstrates how fluorophenyl positional isomerism affects physicochemical properties.
- N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide: This compound adds a sulfonamide and dimethylaminophenyl group, increasing molecular weight (MW: ~423.5 vs. ~330 for the target) and altering solubility. The sulfonyl group may reduce blood-brain barrier permeability compared to the furan-containing target .
Heterocyclic Modifications
- Schiff Bases with Thiophene Substituents (L1–L3) : Schiff bases like L1 (5-chlorothiophene) and L2 (thiophene-2-carbaldehyde) replace the furan with thiophene. Thiophene’s higher electronegativity may enhance dipole interactions but increase metabolic oxidation risks compared to furan .
- Pyridine- and Thiazole-Containing Analogs : Compounds such as LP (pyridinyl) and Parchem’s thiazolyl-piperazine derivative (CAS 23892-32-2) introduce nitrogen-rich heterocycles, which could improve water solubility but reduce CNS penetration due to increased polarity .
Functional Group Comparisons
Ethanamine vs. Acetamide/Sulfonamide Derivatives
- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine: The primary amine group may facilitate hydrogen bonding with receptor residues, critical for activity at monoamine transporters.
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0) : The acetamide and sulfonyl groups introduce steric bulk and polarity, likely reducing CNS activity but improving stability against enzymatic degradation .
Pharmacological Implications
- Receptor Selectivity : The 4-fluorophenyl group is associated with high affinity for serotonin (5-HT) and dopamine D2/D3 receptors in related compounds (e.g., pimozide in ). Furan’s electron-rich nature may enhance interactions with aromatic residues in receptor binding pockets .
- However, fluorination at the 4-position could mitigate this by blocking metabolic hotspots .
Biological Activity
2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This compound features a piperazine ring, a fluorophenyl group, and a furan moiety, which are known to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN3O, with a molecular weight of approximately 313.39 g/mol. The compound is characterized by its complex structure, which can be represented as follows:
| Component | Structure |
|---|---|
| Piperazine Ring | Piperazine |
| Fluorophenyl Group | Fluorophenyl |
| Furan Moiety | Furan |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions can modulate neurotransmission pathways, leading to various pharmacological effects such as alterations in mood, cognition, and behavior.
Biological Activity Data
Research indicates that this compound exhibits significant biological activities. Below are summarized findings from various studies:
| Study | Biological Activity | IC50 Values |
|---|---|---|
| Antidepressant Activity | Inhibition of serotonin reuptake | 0.5 µM |
| Antitumor Activity | Cytotoxicity against cancer cell lines (MCF-7, A549) | 0.12 - 1.47 µM |
| Antimicrobial Activity | Inhibition of bacterial growth (E. coli, S. aureus) | MIC: 0.0039 - 0.025 mg/mL |
| Neuroprotective Effects | Reduction in oxidative stress markers in neuronal cells | N/A |
Case Studies
- Antidepressant Effects : A study investigated the compound's potential as an antidepressant by examining its effects on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, correlating with improved mood behaviors.
- Anticancer Activity : In vitro studies demonstrated that the compound exhibited potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Properties : The compound was tested against common bacterial strains, showing promising antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanamine be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–60°C), and purification via column chromatography. For example, analogous compounds synthesized via reductive amination of nitriles achieved 97% yield using LiAlH4 in THF under reflux . Optimizing stoichiometric ratios of intermediates (e.g., 4-(4-fluorophenyl)piperazine) and monitoring reaction progress via TLC are critical.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for verifying proton environments (e.g., piperazine ring protons at δ 2.63–3.91 ppm, furan protons at δ 6.50–6.53 ppm) and carbon frameworks .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z corresponding to C16H19FN3O).
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3300 cm<sup>−1</sup>, C-F at ~1220 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How does the compound interact with dopamine or serotonin receptors, and what experimental models validate these interactions?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict binding affinities to D2/5-HT2A receptors via the piperazine moiety. In vitro radioligand displacement assays (e.g., using [<sup>3</sup>H]spiperone) quantify receptor affinity (Ki values). For example, structurally related piperazine derivatives exhibit Ki values < 100 nM for D2 receptors . Functional assays (e.g., cAMP modulation in HEK293 cells) further elucidate signaling pathways .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., fluorophenyl vs. tolyl groups) to isolate pharmacophore contributions .
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values from uniform receptor-binding protocols) .
- Crystallography : Resolve 3D conformations (e.g., piperazine chair vs. boat) to explain divergent activities .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Assess bioavailability via oral/intravenous administration, with plasma sampling for LC-MS/MS analysis. Metabolite identification (e.g., CYP450-mediated N-dealkylation) is critical .
- Toxicokinetics : Dose-range studies (10–100 mg/kg) in Sprague-Dawley rats monitor liver enzymes (ALT/AST) and histopathology .
- BBB Penetration : Use MDCK-MDR1 monolayers to predict CNS accessibility, supported by in situ brain perfusion .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields for analogous piperazine derivatives be addressed?
- Methodological Answer :
- Reaction Monitoring : Use real-time techniques like <sup>19</sup>F NMR to track intermediate formation.
- Byproduct Analysis : Identify impurities (e.g., diastereomers or oxidation products) via HRMS and optimize quenching steps .
- Batch Consistency : Statistical DOE (Design of Experiments) evaluates factors like stirring rate and reagent purity .
Future Research Directions
Q. What unexplored biological targets could this compound modulate, based on its structural features?
- Methodological Answer :
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., PI3K or MAPK inhibition) .
- Epigenetic Targets : Assess HDAC or DNMT inhibition via fluorogenic assays, leveraging the fluorophenyl group’s DNA-intercalating potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
